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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzonitrile

Cat. No.: B1282162 Get Quote

This guide serves as an in-depth technical resource for researchers, scientists, and drug

development professionals working with 2-Bromo-4-hydroxybenzonitrile. It moves beyond

basic data to provide a holistic understanding of the compound's properties, synthesis,

characterization, and applications, with a focus on the causal reasoning behind experimental

methodologies.

Core Physicochemical Properties and Structure
2-Bromo-4-hydroxybenzonitrile is a substituted aromatic compound that serves as a valuable

and versatile intermediate in organic synthesis. Its bifunctional nature, featuring a nucleophilic

hydroxyl group and an electrophilic nitrile group, combined with the steric and electronic

influence of the bromine atom, makes it a strategic building block for complex molecular

architectures.

The fundamental properties of this compound are summarized below, providing the

foundational data required for experimental design.
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Property Value Source

Molecular Weight 198.02 g/mol [1][2][3]

Molecular Formula C₇H₄BrNO [1][3]

CAS Number 82380-17-4 [1]

Physical Form White solid [4]

IUPAC Name 2-bromo-4-hydroxybenzonitrile [1]

Storage
Sealed in dry, room

temperature conditions

Molecular Structure
The structural arrangement of functional groups is key to the reactivity of 2-Bromo-4-
hydroxybenzonitrile. The hydroxyl and nitrile groups are positioned para to each other, while

the bromine atom is ortho to the nitrile and meta to the hydroxyl group. This specific orientation

governs the molecule's electronic properties and dictates its role in synthetic transformations.

Caption: 2D structure of 2-Bromo-4-hydroxybenzonitrile.

Synthesis and Purification Protocol
A common and effective method for synthesizing 2-Bromo-4-hydroxybenzonitrile is through

the demethylation of its methoxy precursor, 2-bromo-4-methoxybenzonitrile.[4] This procedure

leverages a strong Lewis acid to achieve selective ether cleavage.

Experimental Workflow: Demethylation
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Start: 2-bromo-4-methoxybenzonitrile in DCM

Add BBr3 (1M in DCM)
Heat at 50°C overnight

Quench with Methanol
(Destroys excess BBr3)

Pour into Water
Extract with Ethyl Acetate

Wash Organic Layer
(Water, Brine)

Dry over Na2SO4
Filter and Concentrate

Silica Gel Chromatography
(Pet. Ether/EtOAc = 5:1)

Final Product:
2-Bromo-4-hydroxybenzonitrile

Click to download full resolution via product page

Caption: Workflow for synthesis and purification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1282162?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology
Reaction Setup: Dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in

dichloromethane (DCM, 15 mL) in a suitable reaction vessel.

Causality: DCM is chosen as the solvent due to its inertness under strong Lewis acidic

conditions and its ability to dissolve the starting material.

Reagent Addition: Add boron tribromide (BBr₃), as a 1 M solution in DCM (14.2 mL, 14.2

mmol), to the solution.[4]

Causality: BBr₃ is a powerful Lewis acid highly effective for cleaving aryl methyl ethers.

The excess (3 equivalents) ensures the reaction goes to completion.

Reaction Conditions: Heat the mixture at 50°C overnight.[4]

Causality: Gentle heating provides the necessary activation energy for the ether cleavage

to proceed at a reasonable rate without significant side product formation.

Quenching: Carefully quench the reaction by adding methanol.

Causality: Methanol reacts exothermically with the excess BBr₃, converting it to trimethyl

borate and HBr, which are more easily removed during the workup phase.

Aqueous Workup: Pour the quenched mixture into water and extract with ethyl acetate (200

mL). Wash the organic layer sequentially with water (200 mL) and brine (200 mL).[4]

Causality: The aqueous wash removes water-soluble byproducts. The brine wash helps to

break any emulsions and begins the drying process by removing bulk water from the

organic layer.

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.[4]

Causality: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes residual

water from the ethyl acetate solution. Concentration under reduced pressure removes the

volatile solvent without requiring high temperatures that could degrade the product.
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Purification: Purify the resulting residue by silica gel chromatography using a mobile phase

of Petroleum Ether/Ethyl Acetate (5:1).[4]

Causality: Chromatography separates the desired product from any remaining starting

material or non-polar byproducts. The 5:1 solvent system provides optimal polarity to allow

the slightly more polar product to elute cleanly after less polar impurities. The yield for this

procedure is reported to be around 75%.[4]

Analytical Characterization
Validation of the final product's identity and purity is critical. A multi-technique approach is

standard practice.

Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary technique for

confirming molecular weight. The expected result is a mass peak corresponding to the

protonated molecule [M+H]⁺.

Field Data: Analysis of the synthesized product shows a mass-to-charge ratio (m/z) of

197.9 [M+H]⁺, which aligns with the theoretical molecular weight of 198.02 g/mol .[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum should show distinct signals for the three aromatic

protons, with coupling patterns dictated by their positions, and a broad singlet for the

phenolic hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will display seven unique signals, including those for

the nitrile carbon, the carbon atoms bonded to the bromine and hydroxyl groups, and the

remaining aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups. Expect to observe characteristic absorption bands:

A broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile

group.
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Applications in Drug Discovery and Development
2-Bromo-4-hydroxybenzonitrile is not typically an active pharmaceutical ingredient itself but

rather a high-value scaffold for building more complex, biologically active molecules. Its utility

stems from the ability to selectively modify its functional groups.

The structural motif of a substituted hydroxybenzonitrile is present in various areas of medicinal

chemistry. For instance, the related compound 2-hydroxybenzonitrile is a precursor for

synthesizing 3-aminobenzofuran derivatives, which have shown potential as

acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.[5] The presence

of the bromine atom in 2-Bromo-4-hydroxybenzonitrile provides an additional vector for

chemical modification, allowing for the creation of novel analogs with potentially enhanced

potency or altered pharmacokinetic profiles.

Synthetic Transformations

Potential Derivative Classes

2-Bromo-4-hydroxybenzonitrile
(Core Scaffold)

O-Alkylation / Arylation
(at Hydroxyl Group)

Palladium-Catalyzed
Cross-Coupling (e.g., Suzuki, Buchwald)

(at Bromo Position)

Nitrile Hydrolysis/Reduction
(to Amide/Amine)

Aryl Ether Analogs Heterocyclic Scaffolds
(e.g., Benzofurans) Bi-aryl Compounds Substituted Benzamides/

Benzylamines

Click to download full resolution via product page

Caption: Role as a versatile scaffold in synthetic chemistry.

Safety, Handling, and Disposal
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As a laboratory chemical, 2-Bromo-4-hydroxybenzonitrile must be handled with appropriate

precautions. It is classified as an irritant and is harmful upon exposure through multiple routes.

[1]

GHS Hazard Information
Hazard Class Statement Code Description Source

Acute Toxicity (Oral) H302 Harmful if swallowed [1]

Acute Toxicity

(Dermal)
H312

Harmful in contact

with skin
[1]

Skin Irritation H315 Causes skin irritation [1]

Eye Irritation H319
Causes serious eye

irritation
[1]

Acute Toxicity

(Inhalation)
H332 Harmful if inhaled [1]

Handling and First Aid
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety

goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical

fume hood.[6][7]

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap

and plenty of water.[6] If skin irritation occurs, seek medical attention.[7]

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if

present and easy to do.[6][7] Seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or

doctor immediately.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant according

to local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

